1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane

Description

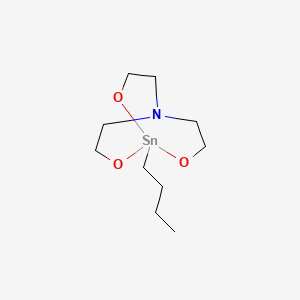

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane is a bicyclic organotin compound characterized by a central tin (Sn) atom, a butyl substituent, and a heterocyclic framework comprising three oxygen atoms and one nitrogen atom. This structure belongs to the metallatrane family, which features a transannular interaction between the central atom and the nitrogen lone pair.

Propriétés

Numéro CAS |

51952-23-9 |

|---|---|

Formule moléculaire |

C10H21NO3Sn |

Poids moléculaire |

321.99 g/mol |

Nom IUPAC |

1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane |

InChI |

InChI=1S/C6H12NO3.C4H9.Sn/c8-4-1-7(2-5-9)3-6-10;1-3-4-2;/h1-6H2;1,3-4H2,2H3;/q-3;;+3 |

Clé InChI |

KKTDQQOREFWRBZ-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn]12OCCN(CCO1)CCO2 |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategy

The synthesis generally involves:

Starting materials : Organotin precursors, such as butylstannanes or butyltriorganostannanes, combined with polyfunctional ligands containing ethyleneoxy and amine groups (e.g., nitrilotriethylene glycol derivatives).

Cyclization : Intramolecular cyclization to form the bicyclic structure incorporating tin, oxygen, and nitrogen atoms.

Purification : Isolation of the bicyclic stannane as a white powder, often by recrystallization or chromatographic methods.

The compound is identified by its CAS number 51952-23-9 and synonyms including Nitrilotris(ethyleneoxy)butylstannane and 1-Butyl-1-stanna-2,8,9-trioxa-5-azabicyclo[3.3.3]undecane.

Specific Preparation Route (Reported)

While explicit detailed step-by-step procedures are scarce in open-access databases, the following general approach is inferred from chemical suppliers and patent literature:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of organotin intermediate | Butylstannane derivatives | Commercially available or synthesized by standard organotin methods |

| 2 | Reaction with nitrilotriethylene glycol or equivalent ligand | Controlled temperature, inert atmosphere | Facilitates formation of Sn-O and Sn-N bonds |

| 3 | Cyclization to bicyclic structure | Heating or reflux in suitable solvent (e.g., THF or toluene) | Promotes ring closure |

| 4 | Purification | Recrystallization or chromatography | Yields white powder of target compound |

This synthetic method relies on the nucleophilic attack of oxygen and nitrogen atoms on the tin center, forming the bicyclic stannane ring system with three oxygen atoms and one nitrogen atom bridging the tin atom.

Data Table Summarizing Preparation Parameters

Analyse Des Réactions Chimiques

Types of Reactions

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of tin oxides.

Reduction: Reduction reactions can convert the compound into lower oxidation state tin derivatives.

Substitution: The stannatrane can undergo substitution reactions where the butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a wide range of functionalized stannatranes.

Applications De Recherche Scientifique

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organotin compounds.

Biology: The compound’s unique structure makes it a subject of interest in studies related to bioinorganic chemistry.

Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including as a potential drug delivery agent.

Mécanisme D'action

The mechanism by which 1-butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane exerts its effects involves its ability to interact with various molecular targets. The tin atom in the compound can form coordination complexes with different ligands, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

The central atom significantly influences the compound’s electronic and steric properties:

Key Observations :

Physicochemical Properties

Available data for analogous compounds:

Activité Biologique

1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane is a complex organometallic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, synthesizing findings from various studies to provide a comprehensive overview of its effects and applications.

Chemical Information

- Molecular Formula : CHNOSn

- Molecular Weight : 321.992 g/mol

- CAS Number : 1115266

Structural Representation

The compound features a bicyclic structure with a stannabicyclo framework, which is essential for its biological activity. The presence of oxygen and nitrogen heteroatoms contributes to its reactivity and interaction with biological systems.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Cytotoxic Effects : Investigations into the cytotoxicity of this compound have shown that it can induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapy.

- Insecticidal Properties : Similar compounds have demonstrated larvicidal activity against mosquito vectors, indicating potential applications in vector control.

Antimicrobial Studies

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of related compounds and suggested that modifications to the bicyclic structure could enhance activity against specific pathogens .

Cytotoxicity Evaluation

In vitro studies have assessed the cytotoxic effects of stannabicyclo compounds on human cancer cell lines. Results indicated that this compound can significantly reduce cell viability at concentrations above 50 µM, with IC50 values suggesting moderate potency compared to established chemotherapeutics .

Insecticidal Activity

Research focused on insecticidal properties revealed that derivatives of stannabicyclo compounds possess larvicidal effects against Aedes aegypti, with LC50 values comparable to standard insecticides . This highlights the potential for developing environmentally friendly pest control agents based on this compound.

Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis | |

| Insecticidal | Larvicidal activity against Ae. aegypti |

Toxicological Profile

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity | Moderate (specific values pending) |

| LD50 (mouse) | >2000 mg/kg (mild effects observed) |

Q & A

Q. What are the standard synthetic routes for 1-Butyl-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane, and how is its structural integrity confirmed?

Methodological Answer: The synthesis typically involves refluxing stannane precursors with triethanolamine derivatives under inert conditions. For example, analogous silabicyclo compounds are synthesized via condensation reactions between silicon alkoxides and amino alcohols, followed by purification via recrystallization or column chromatography . Structural confirmation employs:

Q. Which spectroscopic techniques are critical for characterizing the tin coordination environment in this compound?

Methodological Answer:

- NMR : Detects tin’s chemical environment, with shifts typically ranging from -200 to -600 ppm for pentacoordinated tin complexes .

- IR Spectroscopy : Identifies Sn-O and Sn-N bond vibrations (450–600 cm) .

- Single-Crystal XRD : Provides precise bond lengths and angles, distinguishing between trigonal bipyramidal and octahedral geometries .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this stannabicyclo compound?

Methodological Answer: Use factorial design to systematically evaluate variables:

Q. How can contradictions in reported catalytic activities of this compound be resolved?

Methodological Answer:

- Reproducibility Checks : Verify solvent purity (e.g., trace water degrades tin complexes) and reaction scale .

- Advanced Characterization : Use XANES/EXAFS to probe tin’s oxidation state and coordination changes during catalysis .

- Statistical Analysis : Apply regression models to isolate variables causing yield discrepancies (e.g., solvent polarity, ligand steric effects) .

Q. What role does computational modeling play in understanding reaction mechanisms involving this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculates transition states and intermediates for tin-mediated reactions (e.g., ligand exchange or redox processes) .

- Molecular Dynamics (MD) : Simulates solvent effects on tin’s coordination stability .

- QSPR Models : Predict catalytic activity based on structural descriptors (e.g., tin’s electrophilicity index) .

Q. How can byproduct formation be minimized during derivatization of this stannabicyclo compound?

Methodological Answer:

- Steric Control : Introduce bulky substituents to suppress unwanted nucleophilic attacks .

- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and terminate before side reactions dominate .

- Stoichiometric Optimization : Limit excess reagents (e.g., alkyl halides) to prevent over-functionalization .

Q. How do the ligand properties of this tin-based compound compare to silicon or boron analogs?

Methodological Answer:

- Comparative Catalysis : Test sila- and bora-bicyclo analogs in identical reactions (e.g., transesterification). Tin complexes often show higher Lewis acidity but lower hydrolytic stability .

- Structural Analysis : XRD reveals shorter M–O bond lengths in tin vs. silicon analogs, enhancing substrate activation .

- Thermodynamic Studies : Titration calorimetry measures binding constants with substrates, showing tin’s superior affinity for hard bases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.